
1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine
描述
准备方法
The preparation of 1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine typically involves a multi-step synthetic route. . The specific reaction conditions can vary depending on the desired purity and scale of production. Industrial production methods often involve the use of organic solvents such as chloroform and methanol .
化学反应分析
1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学研究应用
1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine has been widely studied in various scientific fields:
作用机制
The primary mechanism of action of 1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine involves its role as an NMDA receptor antagonist. By blocking these receptors, it disrupts the normal function of glutamate, a key neurotransmitter in the brain. This leads to altered mental states, including confusion, disorientation, and hallucinations .
相似化合物的比较
1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine is similar to other phencyclidine derivatives, such as:
Phencyclidine (PCP): Known for its dissociative and hallucinogenic effects.
Ketamine: Another NMDA receptor antagonist used medically as an anesthetic.
Methoxetamine (MXE): A synthetic derivative with similar dissociative properties
What sets this compound apart is its specific chemical structure, which includes a methoxy group on the benzene ring, contributing to its unique pharmacological profile.
生物活性
1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine, commonly referred to as 3-MeO-PCP, is a synthetic compound belonging to the class of arylcyclohexylamines, which includes notable substances like phencyclidine (PCP) and ketamine. This article delves into its biological activity, mechanisms of action, and potential implications in pharmacology and toxicology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.4 g/mol. Its structure features a piperidine ring bonded to a cyclohexyl group and a methoxy-substituted phenyl moiety, which is crucial for its pharmacological properties.
Property | Value |
---|---|
Molecular Weight | 273.4 g/mol |
CAS Number | 72242-03-6 |
Chemical Formula | C₁₈H₂₇NO |
NMDA Receptor Activity | Antagonist |
The primary pharmacological action of 3-MeO-PCP is its role as an NMDA receptor antagonist . By binding to the PCP site on the NMDA receptor, it disrupts normal glutamatergic signaling, leading to a range of neuropsychological effects such as dissociation, hallucinations, and altered cognitive states. This mechanism is similar to that of other compounds in its class, including PCP and ketamine, both known for their psychoactive effects.
Neuropharmacological Effects
- Dissociative Anesthesia : Similar to ketamine, 3-MeO-PCP can induce states of dissociation from the environment.
- Hallucinogenic Effects : Users report perceptual disturbances that can mimic those caused by classic hallucinogens.
- Potential Analgesic Properties : Preliminary studies suggest that it may exhibit analgesic effects comparable to opioids like fentanyl, although this area requires further investigation due to ethical concerns surrounding its use.
Case Studies and Research Findings
Research on 3-MeO-PCP has been limited due to its classification as a controlled substance. However, several studies have provided insights into its biological activity:
- Animal Studies : Research involving rodent models has demonstrated that administration of 3-MeO-PCP leads to significant alterations in behavior consistent with dissociative effects. These studies often utilize behavioral assays to assess locomotion and anxiety-like behaviors post-administration.
- Human Reports : Case reports have documented instances of abuse and adverse effects associated with recreational use of 3-MeO-PCP. Symptoms reported include severe agitation, psychosis, and prolonged dissociative states.
- Comparative Studies : Comparative analyses with other NMDA antagonists have shown that while 3-MeO-PCP shares similar properties with PCP and ketamine, its unique methoxy substitution may influence its potency and side effect profile.
Safety Profile and Abuse Potential
Due to its psychoactive properties and potential for abuse, 3-MeO-PCP presents significant safety concerns. Reports indicate that users may experience:
- Psychological Disturbances : Including anxiety, paranoia, and hallucinations.
- Physical Effects : Such as increased heart rate and hypertension.
- Dependence Potential : As with other substances in its class, there is a risk of developing tolerance and dependence.
常见问题
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine, and how can reaction purity be optimized?
- Answer : Synthesis typically involves coupling a cyclohexanone intermediate with a 3-methoxyphenyl Grignard reagent, followed by nucleophilic substitution with piperidine. Catalytic methods, such as copper(II) chloride, may enhance yield. Purification via column chromatography (e.g., silica gel) and characterization using H/C NMR and IR spectroscopy are critical for confirming structural integrity and achieving >95% purity .
Q. Which analytical techniques are most effective for structural elucidation of this compound?
- Answer :
- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methoxy group at δ ~3.8 ppm). C NMR confirms carbons in the cyclohexyl, piperidine, and methoxyphenyl moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (CHNO, theoretical MW: 273.42 g/mol) and fragmentation patterns.
- IR Spectroscopy : Confirms functional groups (e.g., C-O stretch of methoxy at ~1250 cm) .
Q. What primary pharmacological targets and mechanisms of action have been identified for this compound?
- Answer : this compound acts as a high-affinity antagonist at the phencyclidine (PCP) binding site of the NMDA receptor (Ki < 100 nM). Secondary targets include sigma receptors and the serotonin transporter (SERT), contributing to its psychotomimetic effects. Radioligand binding assays (e.g., H-MK-801 for NMDA) are standard for evaluating affinity .
Advanced Research Questions
Q. How does the 3-methoxy substituent influence receptor binding affinity compared to other positional isomers (e.g., 4-MeO-PCP)?
- Answer : The 3-methoxy group enhances NMDA receptor affinity due to optimal steric and electronic interactions with the receptor’s hydrophobic pocket. Comparative studies using H-TCP binding assays show 3-MeO-PCP exhibits ~2x higher affinity than 4-MeO-PCP. Molecular docking simulations further validate spatial compatibility .
Q. What in vitro and in vivo models are suitable for assessing neurotoxic or neuroprotective effects of this compound?
- Answer :
- In vitro : Primary neuronal cultures exposed to the compound (1–100 µM) can measure apoptosis (via caspase-3 activation) or excitotoxicity (via calcium imaging).
- In vivo : Rodent models (e.g., Morris water maze) assess cognitive deficits. F-FDG PET/CT in humans correlates acute exposure with hypoactivity in prefrontal cortex .
Q. How can contradictory data on off-target receptor affinities (e.g., sigma vs. SERT) be resolved?
- Answer : Discrepancies arise from assay conditions (e.g., buffer composition, radioligand selectivity). Standardization steps:
- Use recombinant cell lines expressing single targets (e.g., HEK293-SERT).
- Validate compound purity via HPLC (>99%) to exclude confounding impurities.
- Cross-validate with functional assays (e.g., electrophysiology for NMDA antagonism) .
Q. What metabolic pathways and cytochrome P450 (CYP) interactions are associated with this compound?
- Answer : Preliminary data suggest hepatic metabolism via CYP3A4/2D6, producing hydroxylated or demethylated metabolites. In vitro studies using human liver microsomes and CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) can delineate pathways. LC-MS/MS identifies major metabolites (e.g., 3-hydroxy-PCP) .
Q. Key Research Recommendations
- Prioritize crystallographic studies to resolve 3D conformations influencing NMDA receptor binding.
- Explore prodrug strategies to mitigate rapid metabolism and enhance bioavailability.
- Conduct longitudinal neuroimaging studies to correlate chronic exposure with structural brain changes.
属性
IUPAC Name |
1-[1-(3-methoxyphenyl)cyclohexyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-20-17-10-8-9-16(15-17)18(11-4-2-5-12-18)19-13-6-3-7-14-19/h8-10,15H,2-7,11-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQSZHHKGPOXLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2)N3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222578 | |
Record name | 3-MeO-PCP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72242-03-6 | |
Record name | 1-[1-(3-Methoxyphenyl)cyclohexyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72242-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-MeO-PCP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072242036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-MeO-PCP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHOXYPHENCYCLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28A91R606X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。